2-Fluorenecarbamic acid, methyl ester
Description
Contextualization within Fluorene (B118485) and Carbamate (B1207046) Chemistry Research
2-Fluorenecarbamic acid, methyl ester is structurally defined by a fluorene nucleus functionalized at the 2-position with a methyl carbamate group (-NHCOOCH₃). Fluorene is a polycyclic aromatic hydrocarbon, characterized by two benzene (B151609) rings fused to a central five-membered ring. This rigid, planar structure is known for its thermal stability and unique electronic properties. The chemistry of fluorene is rich, with functionalization readily occurring at the 2, 7, and 9 positions, allowing for the synthesis of a diverse array of derivatives.
The carbamate functional group, an ester of carbamic acid, is another pivotal component of this molecule. Carbamates are recognized for their stability and their ability to act as bioisosteres of amide bonds, a feature that is extensively leveraged in drug design. The synthesis of carbamates is well-established, often involving the reaction of an amine with a chloroformate or an isocyanate with an alcohol. The presence of both the fluorene and carbamate moieties within a single molecule suggests a potential for synergistic or novel properties that are not inherent to either individual scaffold.
Significance of the Fluorene and Carbamate Scaffolds in Contemporary Chemical and Biological Sciences
The fluorene scaffold is a privileged structure in materials science and medicinal chemistry. Its derivatives are noted for their excellent photoelectric properties, including high fluorescence quantum yields, which has led to their widespread use in the development of organic light-emitting diodes (OLEDs), solar cells, and conductive polymers. wikipedia.org In the biological realm, fluorene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. google.com The rigid nature of the fluorene backbone makes it an attractive scaffold for designing molecules that can interact with specific biological targets.
Similarly, the carbamate group is a key structural motif in a multitude of biologically active compounds. It is present in numerous approved drugs and is often employed as a linker or a pharmacophore. wikipedia.org Carbamates are also extensively used as protecting groups in organic synthesis due to their stability under various reaction conditions and the relative ease of their removal. wikipedia.org Their role extends to agricultural chemicals, where they are found in a variety of pesticides and herbicides. wikipedia.org The stability and permeability of carbamates make them valuable in enhancing the pharmacological properties of drug candidates. organic-chemistry.org
Overview of Existing Research Themes Related to Carbamic Acid Esters and Fluorene Derivatives
Research on fluorene derivatives is multifaceted. A significant area of investigation is their application in electronic materials, where scientists have focused on tuning their photophysical properties by modifying the fluorene core. wikipedia.org Another major research thrust is in medicinal chemistry, with studies exploring their potential as anticancer agents that can inhibit tumor growth and proliferation. wikipedia.org
The research themes surrounding carbamic acid esters are equally diverse. In medicinal chemistry, they are often incorporated into molecules to improve their stability and pharmacokinetic profiles. wikipedia.org They are also a focal point in the development of prodrugs, where the carbamate linkage is designed to be cleaved in vivo to release the active drug molecule. wikipedia.org Furthermore, the synthesis of novel carbamates and their application as protecting groups in complex organic syntheses remains an active area of research. wikipedia.org
Rationale for Comprehensive Academic Investigation of this compound
Given the significant and varied applications of both fluorene and carbamate scaffolds, the limited research on this compound presents a clear scientific gap and a compelling opportunity for investigation. The unique combination of a fluorescent polycyclic aromatic hydrocarbon with a biologically relevant functional group suggests that this compound could exhibit novel properties.
A comprehensive academic investigation is warranted to elucidate the fundamental chemical, physical, and biological characteristics of this molecule. Such a study would not only expand the chemical space of fluorene derivatives but also potentially uncover new applications in materials science or pharmacology. The findings from such research could provide a foundation for the design of a new class of functional materials or therapeutic agents.
Defined Research Objectives and Scope for this compound Studies
A foundational academic study of this compound should be structured around a set of clear and concise research objectives. The scope of such an investigation would be to provide a comprehensive characterization of the molecule, laying the groundwork for future, more applied research.
Proposed Research Objectives:
Synthesis and Characterization: To develop and optimize a synthetic route to this compound and to fully characterize the compound using modern spectroscopic and analytical techniques.
Physicochemical Properties: To determine the key physicochemical properties of the compound, including its solubility, melting point, and thermal stability.
Photophysical Analysis: To investigate the photoluminescent properties of the molecule, such as its absorption and emission spectra, fluorescence quantum yield, and lifetime, to assess its potential for applications in optoelectronics.
Electrochemical Characterization: To study the electrochemical behavior of the compound to understand its electronic properties and potential use in electronic devices.
Preliminary Biological Screening: To conduct in vitro screening to assess the cytotoxic and antimicrobial activity of the compound, providing a preliminary indication of its pharmacological potential.
The following data tables outline the kind of information that would be gathered under the proposed research objectives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| Melting Point | To be determined |
| Solubility | To be determined |
| Appearance | To be determined |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
|---|---|
| ¹H NMR | To be determined |
| ¹³C NMR | To be determined |
| FT-IR | To be determined |
| Mass Spectrometry | To be determined |
Table 3: Photophysical and Electrochemical Data for this compound
| Parameter | Value |
|---|---|
| Absorption Maximum (λₘₐₓ) | To be determined |
| Emission Maximum (λₑₘ) | To be determined |
| Fluorescence Quantum Yield (Φբ) | To be determined |
| Oxidation Potential | To be determined |
| Reduction Potential | To be determined |
Structure
3D Structure
Properties
CAS No. |
60550-85-8 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl N-(9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C15H13NO2/c1-18-15(17)16-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
KMSUWWHYYOFHDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluorenecarbamic Acid, Methyl Ester and Its Analogs
Strategies for Carbamic Acid Methyl Ester Formation
The creation of the methyl carbamate (B1207046) moiety on the fluorene-2-amine backbone is the final key step. Several synthetic routes are employed, each with distinct advantages concerning reagent availability, reaction conditions, and substrate compatibility. These methods typically start from 2-aminofluorene (B1664046), as the direct handling of 2-fluorenecarbamic acid is impractical.
Direct Esterification Approaches Involving 2-Fluorenecarbamic Acid
The direct esterification of a carbamic acid with an alcohol to form a carbamate ester is theoretically the most straightforward approach. However, this method is seldom used in practice for compounds like 2-fluorenecarbamic acid. Carbamic acids are notoriously unstable and tend to readily decompose back into the parent amine (2-aminofluorene) and carbon dioxide, especially at elevated temperatures. wikipedia.org This inherent instability makes their isolation and subsequent reaction challenging, leading chemists to favor synthetic routes that bypass the free carbamic acid intermediate.
Transesterification Methods for Methyl Ester Synthesis
Transesterification, or more accurately, transcarbamoylation, offers a phosgene-free alternative for synthesizing methyl carbamates. These methods involve reacting the primary amine, 2-aminofluorene, with a methylating agent that also serves as the carbonyl source.
One common reagent for this purpose is dimethyl carbonate (DMC). The reaction of a primary amine with DMC can yield the corresponding methyl carbamate. core.ac.uk These reactions are often performed at elevated temperatures and may be conducted under pressure, sometimes using supercritical carbon dioxide as a medium to enhance selectivity and yield. core.ac.uk The use of a base or a specific catalyst can influence the reaction's efficiency and preferred leaving groups. researchgate.net
Another approach is the transcarbamoylation using another carbamate, such as methyl carbamate or phenyl carbamate, as the carbamoyl (B1232498) donor. organic-chemistry.org This equilibrium-driven process often requires a catalyst, such as a tin compound, and proceeds under milder conditions than those typically required for DMC. organic-chemistry.org
Table 1: Representative Transesterification/Transcarbamoylation Methods
| Amine Substrate | Carbonyl/Methyl Source | Catalyst/Base | Solvent | Temperature (°C) | Yield |
|---|---|---|---|---|---|
| Primary Aliphatic Amines | Dimethyl Carbonate (DMC) | None (scCO₂) | Supercritical CO₂ | 130 | Moderate to Good core.ac.uk |
| Primary/Secondary Alcohols | Phenyl Carbamate | Tin Catalyst | Toluene | 90 | Good organic-chemistry.org |
Routes Utilizing Isocyanates and Methanol
The most robust and widely employed methods for the synthesis of methyl (9H-fluoren-2-yl)carbamate involve the reaction of a highly reactive intermediate with methanol. These routes typically start with 2-aminofluorene.
Via Isocyanate Intermediate: A classic and highly efficient method involves the conversion of 2-aminofluorene into 2-fluorenyl isocyanate. This is traditionally achieved using phosgene (B1210022) or its safer liquid equivalent, triphosgene, in an inert solvent. The resulting isocyanate is a versatile intermediate that reacts readily with alcohols. Subsequent treatment with methanol, often in the presence of a base catalyst, yields the desired methyl carbamate in high purity. nih.govresearchgate.net Quantum-chemical studies suggest the reaction proceeds via a concerted asymmetric transition state. researchgate.netkuleuven.be
Via Chloroformate Reaction: A closely related and very common laboratory-scale synthesis involves the direct reaction of 2-aminofluorene with methyl chloroformate. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a nucleophilic catalyst and scavenges the hydrochloric acid byproduct. This one-pot procedure is generally high-yielding and avoids the handling of highly toxic isocyanates.
Via Three-Component Coupling: Modern approaches have been developed that utilize carbon dioxide as a C1 building block. In a three-component coupling reaction, an amine (like 2-aminofluorene), carbon dioxide, and an alkyl halide (such as methyl iodide) can be combined in the presence of a suitable base like cesium carbonate to form the carbamate. nih.gov This method is advantageous for its use of non-toxic and renewable carbon dioxide. nih.gov
Table 2: Common Isocyanate and Related Routes to Methyl Carbamates
| Starting Material | Key Reagent(s) | Intermediate | Nucleophile | Base/Catalyst | Typical Yield |
|---|---|---|---|---|---|
| 2-Aminofluorene | Phosgene or Triphosgene | 2-Fluorenyl isocyanate | Methanol | Base (e.g., Pyridine) | High |
| 2-Aminofluorene | Methyl Chloroformate | None | - | Base (e.g., Triethylamine) | High |
Approaches for Fluorene (B118485) Core Functionalization Precursors
The synthesis of 2-Fluorenecarbamic acid, methyl ester, is critically dependent on the availability of its precursor, 2-aminofluorene. The methods to prepare this precursor involve the strategic functionalization of the fluorene core.
Electrophilic Aromatic Substitution on Fluorene
The most direct and established method for introducing a functional group at the 2-position of fluorene is through electrophilic aromatic substitution. The fluorene ring system is susceptible to attack by electrophiles, with substitution occurring preferentially at the C2 and C7 positions.
The synthesis of 2-aminofluorene typically begins with the nitration of fluorene. Treating fluorene with concentrated nitric acid in a solvent like glacial acetic acid leads to the formation of 2-nitrofluorene (B1194847) in good yield. orgsyn.org It is crucial to control the reaction temperature to avoid the formation of dinitro products and other impurities. orgsyn.org Once 2-nitrofluorene is obtained and purified, it can be readily reduced to 2-aminofluorene. A variety of reducing agents can be employed for this transformation, including zinc dust in an alcoholic solution or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). orgsyn.org
Table 3: Electrophilic Nitration of Fluorene
| Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield |
|---|
Cross-Coupling Reactions at Fluorene Ring Positions
Modern synthetic organic chemistry offers powerful cross-coupling methodologies that can be applied to construct the C-N bond on a pre-functionalized fluorene ring. These methods are particularly useful for creating analogs with diverse substitution patterns.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org To synthesize 2-aminofluorene analogs, one could start with 2-bromofluorene (B47209) or 2-chlorofluorene (B109886) and couple it with ammonia (B1221849) or an ammonia equivalent (e.g., benzophenone (B1666685) imine, followed by hydrolysis). beilstein-journals.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. beilstein-journals.orgrsc.org This method offers excellent functional group tolerance and allows for the direct formation of the C2-N bond. wikipedia.org
Suzuki-Miyaura Coupling: While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, it can be adapted to introduce a nitrogen-containing precursor. libretexts.orgnih.gov For instance, 2-bromofluorene could be coupled with a boronic acid or ester that contains a protected amino group or a nitro group. Subsequent deprotection or reduction would then yield the desired 2-aminofluorene derivative. This strategy provides a versatile entry point for introducing a wide array of functionalized amine precursors onto the fluorene scaffold. dicp.ac.cn
Table 4: Representative Cross-Coupling Strategies for C-N Bond Formation
| Coupling Reaction | Fluorene Substrate | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |
|---|---|---|---|---|---|
| Buchwald-Hartwig | 2-Bromofluorene | Ammonia equivalent | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 2-Aminofluorene derivative beilstein-journals.org |
Multi-Step Synthetic Sequences for this compound Production
The most common and well-established synthetic route to this compound is a three-step sequence starting from fluorene. This sequence involves nitration, followed by reduction of the nitro group to an amine, and finally, the formation of the methyl carbamate.
Step 1: Nitration of Fluorene
The first step is the electrophilic nitration of fluorene to yield 2-nitrofluorene. This is typically achieved by treating fluorene with a nitrating agent. A common laboratory method involves dissolving fluorene in glacial acetic acid and then adding concentrated nitric acid while maintaining the temperature around 50°C. orgsyn.org The product, 2-nitrofluorene, precipitates from the reaction mixture as yellow needles and can be collected by filtration. orgsyn.org
Step 2: Reduction of 2-Nitrofluorene to 2-Aminofluorene
The second step is the reduction of the nitro group of 2-nitrofluorene to a primary amine, forming 2-aminofluorene. Several reduction methods are available for this transformation.
Catalytic Hydration : A highly efficient method involves the catalytic hydrogenation using hydrazine (B178648) hydrate (B1144303) as the hydrogen source and a palladium on charcoal (Pd/C) catalyst. This reaction is typically carried out in a solvent mixture like ethanol/THF at elevated temperatures (around 70°C), yielding 2-aminofluorene in high yields (93-96%). orgsyn.orgnih.gov
Metal-based Reduction : An older, classical method uses zinc dust and calcium chloride in an alcoholic solution. The mixture is refluxed, and after workup, 2-aminofluorene is obtained as a white, flocculent precipitate. orgsyn.org
2-Aminofluorene is a crucial intermediate and a known carcinogen, requiring careful handling during synthesis. wikipedia.org
Step 3: Formation of the Methyl Carbamate
The final step is the conversion of 2-aminofluorene to this compound. This is typically achieved by reacting the amine with methyl chloroformate (also known as methyl carbonochloridate). The reaction is usually carried out in the presence of a base (like pyridine or a tertiary amine) to neutralize the hydrochloric acid byproduct. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate, leading to the formation of the carbamate.
A general representation of this final step is: C₁₃H₁₁N (2-Aminofluorene) + ClCO₂CH₃ (Methyl Chloroformate) → C₁₅H₁₃NO₂ (this compound) + HCl
This sequence provides a reliable pathway to the target compound, with each step being a well-understood organic transformation.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. For the synthesis of this compound, each step can be individually optimized.
Optimization of Nitration: The yield and regioselectivity of the nitration of fluorene can be influenced by factors such as temperature, reaction time, and the specific nitrating agent used. Careful control of the temperature during the addition of nitric acid is essential to prevent over-nitration and the formation of unwanted isomers. orgsyn.org
Optimization of Reduction: The choice of reducing agent and conditions significantly impacts the efficiency and safety of the conversion of 2-nitrofluorene to 2-aminofluorene.
Catalyst and Hydrogen Source : While zinc dust is effective, catalytic methods using palladium or platinum are often preferred for their higher efficiency and cleaner reaction profiles. orgsyn.org The combination of hydrazine hydrate and Pd/C has been shown to give yields exceeding 90%. orgsyn.org
Solvent and Temperature : The choice of solvent can affect reaction rates and product solubility. Solvents like ethanol, tetrahydrofuran (B95107) (THF), or mixtures thereof are commonly used. orgsyn.orgnih.gov Optimizing the temperature can reduce reaction times; however, excessively high temperatures can lead to side reactions.
Optimization of Carbamate Formation: The final step of carbamoylation can be optimized by carefully selecting the base, solvent, and reaction temperature.
Base : The choice of base is critical for scavenging the HCl produced. A non-nucleophilic, sterically hindered base can prevent side reactions with the methyl chloroformate.
Solvent : Anhydrous, aprotic solvents like dichloromethane, chloroform, or THF are typically used to prevent hydrolysis of the chloroformate reagent.
Temperature : The reaction is often run at low temperatures (e.g., 0°C) to control the reactivity of the methyl chloroformate and minimize the formation of urea (B33335) byproducts from the reaction of the starting amine with the product carbamate.
A study on the synthesis of methyl anthranilate, which also involves a multi-step process, highlights how systematic optimization of parameters like reactant molar ratios and temperature can significantly increase yield and purity. aidic.itcetjournal.it Similar principles can be applied here. For instance, adjusting the molar ratio of methyl chloroformate to 2-aminofluorene can ensure complete conversion without leading to excess unreacted reagent, which would complicate purification.
| Synthetic Step | Parameter | Typical Conditions | Optimization Goal |
|---|---|---|---|
| 1. Nitration | Temperature | 50°C | Prevent polysubstitution, improve regioselectivity |
| Solvent | Glacial Acetic Acid | Improve product precipitation and purity | |
| 2. Reduction | Reducing Agent | Zn/CaCl₂ or Hydrazine/Pd-C | Increase yield, improve safety, simplify workup |
| Solvent | Aqueous Ethanol or EtOH/THF | Enhance reaction rate and solubility | |
| Temperature | Reflux | Reduce reaction time while minimizing degradation | |
| 3. Carbamate Formation | Reagent Ratio | Slight excess of Methyl Chloroformate | Ensure complete conversion of 2-aminofluorene |
| Base | Pyridine or Triethylamine | Efficiently neutralize HCl, prevent side reactions | |
| Temperature | 0°C to Room Temperature | Control reactivity, minimize byproduct formation |
Consideration of Stereoselective Synthetic Pathways for Chiral Analogs
The parent molecule, this compound, is achiral. However, chiral analogs can be synthesized by introducing stereocenters into the fluorene core or its substituents. The development of stereoselective synthetic pathways is essential for accessing enantiomerically pure forms of these analogs, which is often critical in pharmaceutical and materials science applications.
One of the most common positions for introducing chirality in the fluorene scaffold is the C9 position. This can be achieved through several strategies:
Asymmetric Alkylation/Functionalization : A prochiral fluorene derivative, substituted at the C2 position with a nitro or amino group, could undergo asymmetric deprotonation at C9 with a chiral base, followed by quenching with an electrophile. This would create a stereocenter at the C9 position.
Enantioselective Catalysis : Metal-catalyzed reactions can be employed to introduce chirality. For example, an asymmetric Heck reaction or a similar cross-coupling reaction could be used to construct a chiral fluorene ring system.
Resolution of Racemates : A racemic mixture of a chiral fluorene analog could be synthesized and then separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid or base) followed by separation via crystallization, or by using chiral chromatography.
For instance, in the synthesis of chiral N-9-fluorenylmethoxycarbonyl (Fmoc) amino acid chlorides, the chirality resides on the amino acid portion attached to the fluorene moiety. nih.gov While the fluorene part itself is not chiral in this case, these methods demonstrate the compatibility of the fluorene scaffold with chiral molecules. The synthesis of stereoselective 2'-C-methyl-cyclopropyl-fused carbanucleosides also employs stereoselective reactions like Grignard reactions and cyclopropanation to build chiral centers, principles that could be adapted for creating chiral fluorene analogs. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Fluorenecarbamic Acid, Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
Proton (¹H) NMR Analysis of Fluorene (B118485) and Methyl Ester Protons
A hypothetical ¹H NMR spectrum of 2-Fluorenecarbamic acid, methyl ester would exhibit distinct signals corresponding to the protons of the fluorene ring system, the N-H proton of the carbamate (B1207046) group, and the methyl protons of the ester group. The aromatic protons of the fluorene moiety would likely appear as a series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic environment of each proton. The methylene (B1212753) protons at the C9 position of the fluorene ring would likely appear as a singlet around δ 3.9 ppm. The N-H proton would be expected to show a broad singlet, the chemical shift of which would be concentration and solvent dependent. The methyl ester protons would appear as a sharp singlet, likely in the range of δ 3.7-3.9 ppm.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m |
| C9-H₂ | ~3.9 | s |
| N-H | Variable | br s |
Carbon-13 (¹³C) NMR Analysis of the Molecular Framework
The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carbamate would be expected to resonate at the most downfield position, typically in the range of δ 150-160 ppm. The aromatic carbons of the fluorene ring would appear in the region of δ 110-150 ppm. The methylene carbon (C9) of the fluorene would likely be observed around δ 37 ppm. The methyl ester carbon would be expected in the upfield region, around δ 52 ppm.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbamate) | 150 - 160 |
| Aromatic-C | 110 - 150 |
| C9 | ~37 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To fully elucidate the structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the fluorene ring system, helping to assign adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the signals of the fluorene ring protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be invaluable for establishing the connectivity of the entire molecule, for instance, by showing a correlation from the N-H proton to the carbonyl carbon and to carbons in the fluorene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For example, it could show correlations between the N-H proton and nearby aromatic protons on the fluorene ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion with high precision. This would allow for the unambiguous determination of the molecular formula, C₁₅H₁₃NO₂.
Hypothetical HRMS Data
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 240.1025 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
GC-MS analysis would serve two primary purposes: to assess the purity of the compound and to provide information about its fragmentation pattern under electron ionization. The gas chromatogram would ideally show a single peak, confirming the purity of the sample. The mass spectrum would show the molecular ion peak (m/z = 239) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule and could involve the loss of the methoxy (B1213986) group (-OCH₃), the carbamate group, and fragmentation of the fluorene ring.
Hypothetical GC-MS Fragmentation Data
| m/z | Possible Fragment |
|---|---|
| 239 | [M]⁺ |
| 208 | [M - OCH₃]⁺ |
| 180 | [M - COOCH₃]⁺ |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification (e.g., C=O, N-H, C-O)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key functional groups.
The primary diagnostic peaks would include the N-H stretching vibration of the secondary amine in the carbamate group, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group is one of the most intense and easily identifiable absorptions, expected in the range of 1715-1735 cm⁻¹. libretexts.orgopenstax.org The presence of the aromatic fluorene ring conjugated with the carbamate group may shift this absorption to a slightly lower wavenumber, around 1715 cm⁻¹. libretexts.orgpressbooks.pub
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Carbamate) | Stretch | 3300 - 3500 | Medium-Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | Medium |
| C=O (Ester/Carbamate) | Stretch | 1715 - 1735 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-O (Ester/Carbamate) | Stretch | 1000 - 1300 | Strong |
| Aromatic C-H | Bend (Out-of-plane) | 650 - 1000 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions within the Fluorene Chromophore
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fluorene moiety in this compound acts as a chromophore, a part of the molecule that absorbs light. The extended π-conjugated system of the fluorene ring is responsible for its characteristic absorption in the UV region.
The UV-Vis spectrum is expected to be dominated by π → π* transitions. For an unsubstituted fluorene molecule, these transitions typically result in strong absorption bands. The introduction of the methyl carbamate substituent at the 2-position can act as an auxochrome, potentially causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the parent fluorene.
In addition to the strong π → π* transitions from the fluorene system, the carbonyl group of the carbamate contains non-bonding electrons (n electrons). This allows for a weaker n → π* transition, which typically occurs at a longer wavelength than the π → π* transitions. masterorganicchemistry.com This absorption is often characterized by its low intensity. masterorganicchemistry.com The exact position and intensity of the absorption maxima (λmax) would depend on the solvent used for the analysis.
Interactive Data Table: Expected UV-Vis Absorptions for this compound
| Electronic Transition | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | Fluorene Aromatic System | 260 - 310 | High |
| n → π | Carbonyl (C=O) | 270 - 300 | Low |
X-Ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of this compound of sufficient quality is a prerequisite for this analysis. If successful, the technique would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Dependent on crystal packing |
| Key Bond Lengths | e.g., C=O, C-O, N-H, aromatic C-C. | Consistent with standard values |
| Intermolecular Interactions | Non-covalent forces stabilizing the crystal lattice. | Hydrogen bonding (N-H···O=C), π-π stacking |
Computational Chemistry and Theoretical Investigations of 2 Fluorenecarbamic Acid, Methyl Ester
Conformational Analysis and Potential Energy Surface Mapping
There are no available studies that map the potential energy surface of 2-Fluorenecarbamic acid, methyl ester to identify its stable conformers and the energy barriers between them.
Prediction and Validation of Spectroscopic Properties
Theoretical predictions for spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies, which are often used to complement experimental findings, have not been published for this specific ester.
Molecular Docking and Dynamics Simulations
Searches for molecular docking or molecular dynamics simulations to investigate potential interactions of this compound with biological targets like enzymes or proteins yielded no results. Such studies are crucial for assessing the potential bioactivity of a compound.
Reaction Mechanism Studies and Transition State Analysis
No computational analyses of the synthetic pathways leading to this compound, including investigations into reaction mechanisms or the characterization of transition states, were found.
The absence of such fundamental computational data highlights a significant gap in the scientific knowledge surrounding this compound. Future theoretical investigations would be necessary to build a foundational understanding of its chemical behavior, reactivity, and potential for interaction with biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool to correlate the biological activity of a series of compounds with their physicochemical properties. While extensive QSAR studies on this compound and its direct analogs are not widely available in public literature, this section outlines the principles and a hypothetical framework for developing such a model, should sufficient biological activity data become available. The development of a robust QSAR model is contingent upon a dataset of structurally related analogs with well-defined biological activities.
A hypothetical QSAR study for a series of 2-fluorenecarbamic acid ester analogs would commence with the generation and optimization of the 3D structures of the molecules. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT), which can provide accurate molecular geometries. worldscientific.comresearchgate.net From these optimized structures, a wide array of molecular descriptors would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. worldscientific.com These are crucial for understanding the molecule's reactivity and ability to engage in electronic interactions with a biological target.
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific conformational descriptors.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, a critical factor in its ability to cross cell membranes and interact with hydrophobic pockets of a receptor. The most common descriptor is the partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
Once a diverse set of descriptors is calculated for each analog, a mathematical model is constructed to relate these descriptors to the observed biological activity. This is typically achieved through statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The goal is to develop an equation that can accurately predict the biological activity of new, untested analogs.
For instance, a hypothetical QSAR model for a series of 2-fluorenecarbamic acid ester analogs might take the following form:
Biological Activity = c0 + c1(Descriptor A) + c2(Descriptor B) + ...
Where c0, c1, c2 are coefficients determined from the regression analysis, and Descriptor A, Descriptor B are the molecular properties found to be most influential on the activity.
The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds not used in model development. A validated QSAR model can then be instrumental in the rational design of new, more potent analogs of this compound by predicting their activity prior to synthesis, thereby saving time and resources in the drug discovery process.
The following interactive table presents a hypothetical dataset of 2-fluorenecarbamic acid ester analogs and their calculated molecular descriptors, which could form the basis of a QSAR study.
| Compound ID | Biological Activity (-logIC50) | HOMO (eV) | LUMO (eV) | LogP | Molecular Weight ( g/mol ) |
| Analog 1 | 5.2 | -6.1 | -1.5 | 3.8 | 253.29 |
| Analog 2 | 5.5 | -6.3 | -1.7 | 4.2 | 267.32 |
| Analog 3 | 4.8 | -5.9 | -1.3 | 3.5 | 249.26 |
| Analog 4 | 6.1 | -6.5 | -1.9 | 4.5 | 281.35 |
| Analog 5 | 5.8 | -6.4 | -1.8 | 4.3 | 275.33 |
This table serves as an illustrative example of the type of data required to initiate a QSAR study. The actual descriptors and their correlation with biological activity would need to be determined through comprehensive computational and statistical analysis.
Biological and Mechanistic Studies of 2 Fluorenecarbamic Acid, Methyl Ester and Its Analogs in Vitro and Cellular Models
Investigation of Cellular Targets and Pathways Modulation
Enzyme Inhibition/Activation Profiling (e.g., esterase activity, metabolic enzymes)
No specific data is available in the public domain regarding the inhibitory or activating effects of 2-Fluorenecarbamic acid, methyl ester on any enzymes, including esterases or metabolic enzymes.
Receptor Binding or Ligand-Protein Interaction Assays
There are no published studies that have assessed the binding affinity of this compound to any specific receptors or proteins.
Effects on Fundamental Cellular Processes and Signaling Cascades
Modulation of Intracellular Signaling Pathways (e.g., Nrf2 activation, NF-κB inhibition if anti-inflammatory or antioxidant activity is hypothesized)
Scientific literature lacks any investigation into the effects of this compound on intracellular signaling pathways such as the Nrf2 or NF-κB pathways.
Transcriptomic Analysis (e.g., RNA-seq) to Elucidate Gene Expression Changes in response to the compound
No transcriptomic studies, including RNA-seq, have been published that analyze the changes in gene expression in response to treatment with this compound.
Elucidation of Mechanistic Insights into Observed Bioactivity (e.g., mode of action, binding kinetics)
As no specific bioactivity has been reported for this compound, there is no corresponding research on its mechanism of action or binding kinetics.
Structure-Activity Relationship (SAR) Studies on Fluorene-Carbamate Scaffolds
The substitution pattern on the fluorene (B118485) ring is a critical determinant of biological activity. While direct comparative studies on the positional isomers of fluorenecarbamic acid, methyl ester (e.g., comparing the 2-substituted isomer with 1-, 3-, 4-, or 9-substituted isomers) are not extensively detailed in the available literature, research on various other fluorene derivatives consistently demonstrates that the location of functional groups significantly alters pharmacological effects.
The biological properties of fluorene derivatives are highly dependent on the positions of their substituents. For example, studies on symmetrically substituted fluorene derivatives, with moieties at the C-2 and C-7 positions, have been conducted to evaluate their cytotoxic, antimicrobial, and antioxidant activities. researchgate.net In one such study, the in-vitro cytotoxicity against a human cervical cancer cell line (HeLa) was dramatically different between two derivatives substituted at the 2 and 7 positions, with IC50 values of 223.95 µg/mL and 8.34 µg/mL, respectively, highlighting the profound impact of the substituent's nature even with a fixed positional arrangement. researchgate.net
Further research on 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives has also underscored the importance of the substitution pattern in defining antimicrobial and antitumor activities. nih.gov The placement of substituents influences the molecule's electronic distribution, steric profile, and ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target. Therefore, it is scientifically reasonable to extrapolate that altering the position of the methyl carbamate (B1207046) group from the C-2 position to other locations on the fluorene ring would significantly modify the biological and mechanistic profile of this compound.
The introduction of various substituents onto the fluorene core can dramatically modulate the biological activity of fluorene-carbamate analogs. These modifications can influence the molecule's potency, selectivity, and even its mechanism of action by altering its electronic and steric properties.
Research into O-aryl-carbamoyl-oxymino-fluorene derivatives has shown that the nature of substituents on the aryl moiety is a key determinant for the spectrum and intensity of antimicrobial effects. nih.gov For instance, the presence of electron-withdrawing groups, such as chlorine atoms, was found to enhance activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Conversely, the introduction of an electron-donating methyl group (+I effect) on the aryl ring enhanced the antifungal activity against Candida albicans. nih.gov
In a different context, SAR studies on 2,7-diaminofluorene (B165470) derivatives, which are structurally related to the potential metabolites of some fluorene-carbamates, have focused on mitigating mutagenicity. It was discovered that the parent 2,7-diaminofluorene structure can be a strong mutagen. nih.gov However, appropriate alkyl substitution at the C-9 position can successfully reduce or eliminate this mutagenic activity, making the scaffold more suitable for drug discovery applications. nih.gov This demonstrates that substituents can be strategically employed to fine-tune the safety profile of a chemical series.
The following table summarizes key findings from SAR studies on various fluorene analogs, illustrating the impact of different substituents on their biological activity profiles.
| Fluorene Scaffold | Substituent(s) | Position(s) | Observed Biological Effect | Reference |
|---|---|---|---|---|
| O-aryl-carbamoyl-oxymino-fluorene | Chlorine (electron-withdrawing) | Aryl moiety | Enhanced activity against Staphylococcus aureus | nih.gov |
| O-aryl-carbamoyl-oxymino-fluorene | Methyl (electron-donating) | Aryl moiety | Enhanced activity against Candida albicans | nih.gov |
| 2,7-diaminofluorene | Alkyl groups | C-9 | Reduced or eliminated mutagenicity | nih.gov |
| 2,7-dichloro-fluorene | N-aryl/alkyl-amino acetyl groups | C-4 | Broad antimicrobial and antitumor activities | nih.gov |
The carbamate linkage is often used in medicinal chemistry as a bioisostere of the amide bond due to its similar stereoelectronic properties but generally greater stability against proteolytic degradation. nih.govacs.org This stability can confer a longer duration of action. The carbamate's NH and C=O groups can participate in hydrogen bonding, which is often critical for anchoring a ligand within the binding site of a receptor or enzyme. nih.govacs.org
Metabolic Fate of this compound in Model Biological Systems (e.g., in vitro enzymatic hydrolysis, microsomal stability)
The metabolic fate of a xenobiotic compound is a critical aspect of its pharmacological profile. For this compound, the primary anticipated metabolic pathway in biological systems is the enzymatic hydrolysis of the carbamate ester linkage. nih.gov This biotransformation is typically catalyzed by carboxylesterases, a class of hydrolase enzymes abundant in the liver and other tissues. nih.gov The hydrolysis of the carbamate bond would cleave the molecule into 2-aminofluorene (B1664046), methanol, and carbon dioxide.
The standard method for evaluating this metabolic pathway in vitro is the microsomal stability assay. evotec.comcreative-bioarray.com This assay utilizes liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (Phase I) and other enzymes like esterases. evotec.com
In a typical microsomal stability assay, the test compound (e.g., this compound) is incubated with liver microsomes from a relevant species (such as human, rat, or mouse) at 37°C. evotec.comcreative-bioarray.com The reaction is often initiated by adding a cofactor like NADPH to support cytochrome P450 activity, although esterase-mediated hydrolysis may not be NADPH-dependent. evotec.comnih.gov Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is quenched. evotec.com The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
The data from this assay are used to calculate key metabolic parameters, including the compound's half-life (t½) and its in vitro intrinsic clearance (CLint). researchgate.net A short half-life and high clearance value indicate rapid metabolism and low metabolic stability, whereas a long half-life and low clearance suggest the compound is more resistant to metabolic breakdown. evotec.com While specific experimental data on the microsomal stability of this compound is not publicly available, this standard assay would be the definitive method to quantify its metabolic lability and identify the primary metabolites formed in a controlled in vitro setting.
Potential Applications and Future Research Directions for 2 Fluorenecarbamic Acid, Methyl Ester
Development as Chemical Probes for Biological Systems
The fluorene (B118485) moiety is renowned for its rigid, planar structure and characteristic violet fluorescence. researchgate.netwikipedia.org These intrinsic photophysical properties make fluorene derivatives, including 2-fluorenecarbamic acid, methyl ester, excellent candidates for the development of chemical probes for bioimaging and sensing applications. The fluorene core acts as a stable fluorophore with a high quantum yield, providing a strong signal for detection.
Future research in this area could focus on leveraging the carbamate (B1207046) functional group for bioconjugation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or the carbamate nitrogen can be functionalized, allowing the fluorene scaffold to be tethered to biomolecules such as proteins, peptides, or nucleic acids. This would enable the tracking of these biomolecules within cellular systems or the probing of specific biological events. Furthermore, modifications to the fluorene ring system could be explored to tune the photophysical properties, such as shifting the emission wavelength to different parts of the spectrum (e.g., blue, green, or red) to allow for multiplexed imaging. The active positions on the fluorene molecule, particularly the C2, C7, and C9 atoms, allow for versatile synthesis and selective functionalization, making it a valuable scaffold for designing probes with specific targeting capabilities. researchgate.netresearchgate.net
Utility as Key Synthetic Intermediates for Novel Fluorene-Based Materials or Active Pharmaceutical Ingredients
This compound, serves as a valuable building block for the synthesis of more complex molecules with tailored functions. Its structure combines the optoelectronic properties of the fluorene core with a reactive carbamate handle, making it a key intermediate for both materials science and medicinal chemistry.
In materials science , fluorene-based polymers and oligomers are extensively used in organic optoelectronic devices due to their charge transport properties, high efficiency, and excellent thermal and chemical stability. researchgate.nettue.nl They are particularly prominent as blue-emissive materials in organic light-emitting diodes (OLEDs) and as hole transport materials in solar cells. this compound, can be used to introduce fluorene units into polymer backbones or as side chains. The carbamate group can be modified to create polymers with specific solubility, film-forming properties, and intermolecular interactions, which are crucial for device performance. researchgate.net
In the realm of active pharmaceutical ingredients (APIs) , the fluorene scaffold is found in a number of bioactive molecules. Fluorene derivatives have been investigated for their anti-tumor, anti-inflammatory, and antibacterial activities. The compound can act as a starting point for the synthesis of new drug candidates. The carbamate functional group can be modified to interact with biological targets, while the fluorene body provides a rigid scaffold to orient functional groups in a specific three-dimensional arrangement, a common strategy in drug design. The use of fluorinated building blocks, in general, is a dominant approach in modern drug discovery. nih.govresearchgate.net
Exploration of Derivative Synthesis for Scaffold Optimization
The chemical structure of this compound, is amenable to a wide range of chemical modifications for scaffold optimization. The goal of such synthetic exploration is to fine-tune the molecule's properties for specific applications. Research efforts can be directed towards three main areas of the molecule: the fluorene ring, the C9 position, and the carbamate group.
Fluorene Ring Substitution: Electrophilic substitution reactions (e.g., nitration, halogenation) can introduce functional groups at various positions on the two benzene (B151609) rings. These substituents can alter the electronic properties of the fluorene system, thereby modifying its absorption and emission spectra, as well as its reactivity. tue.nl
Functionalization at the C9 Position: The methylene (B1212753) bridge (C9) of the fluorene is readily deprotonated to form a stable anion, which can then react with various electrophiles. researchgate.net This allows for the introduction of bulky or functional side chains, which can be used to control solubility and prevent undesirable intermolecular aggregation (π-π stacking), a common issue in fluorene-based materials that can quench fluorescence. researchgate.net
Modification of the Carbamate Moiety: The methyl ester can be saponified to a carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the N-H bond of the carbamate can be substituted. These modifications are critical for attaching the fluorene scaffold to other molecules of interest, such as polymers or biological probes.
The synthesis of various fluorene derivatives containing heterocyclic moieties or other functional groups has been a subject of extensive research, demonstrating the versatility of the fluorene scaffold for creating diverse chemical structures. researchgate.net
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening in Academic Settings
Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, creating a "library" that can be screened for biological activity. This compound, is an excellent candidate for inclusion in such libraries as a core scaffold or building block. researchgate.net
Its suitability stems from several factors:
Structural Rigidity: The planar and rigid fluorene backbone provides a well-defined orientation for appended functional groups, which can lead to more specific interactions with biological targets.
Multiple Functionalization Points: As discussed, the molecule can be easily diversified at the fluorene ring, the C9 position, and the carbamate group, allowing for the generation of a large library of analogues from a single starting material.
Favorable Physicochemical Properties: Fluorene derivatives often possess good solubility in organic solvents used in synthesis and screening, and their properties can be tuned to be compatible with biological assays. researchgate.net
By incorporating this compound into libraries, academic researchers can perform high-throughput screening against a wide array of enzymes, receptors, and other cellular targets to identify novel hit compounds for drug discovery or to develop new tools for chemical biology.
Consideration of Biodegradation and Environmental Fate in Broader Research Contexts
As with any chemical compound intended for broader application, understanding the environmental fate and potential for biodegradation of this compound, is crucial. The parent compound, fluorene, is a polycyclic aromatic hydrocarbon (PAH) and is typically derived from coal tar. wikipedia.orgtpsgc-pwgsc.gc.ca PAHs are a class of persistent environmental pollutants, and their behavior in the environment has been studied extensively. tpsgc-pwgsc.gc.caepa.gov
Environmental Behavior: Based on the properties of fluorene, the methyl ester derivative is expected to have low aqueous solubility and a strong tendency to adsorb to soil and organic matter. tpsgc-pwgsc.gc.ca This would limit its mobility in aquatic and terrestrial environments.
Biodegradation: While generally persistent, fluorene can be degraded by certain microorganisms. For example, the marine-derived fungus Mucor irregularis has been shown to degrade fluorene, breaking it down into metabolites such as 9H-fluoren-9-one and eventually to simpler compounds like phenol (B47542) and benzoic acid derivatives. nih.gov The biodegradation of carbazole, a structurally similar N-heterocyclic aromatic compound, also proceeds through dioxygenation pathways, suggesting that similar enzymatic machinery could potentially act on fluorene derivatives. nih.govresearchgate.net The ester linkage in the molecule may also be susceptible to hydrolysis by environmental microbes. researchgate.net
Toxicity: Fluorene and other PAHs are known to be toxic to aquatic organisms and can have adverse health effects in humans with prolonged exposure. szabo-scandic.comresearchgate.net While the U.S. EPA has not classified fluorene itself as a carcinogen due to insufficient data, some related PAHs are known carcinogens. epa.gov Therefore, any large-scale application of fluorene derivatives would necessitate thorough ecotoxicological studies.
Future research should include laboratory and field studies to determine the specific degradation pathways and half-life of this compound, in various environmental compartments (soil, water, sediment) and to assess its potential toxicity to non-target organisms.
Data Tables
Table 1: Summary of Potential Applications and Research Directions
| Section | Area of Focus | Key Rationale | Potential Outcome |
|---|---|---|---|
| 6.1 | Chemical Probes | Intrinsic fluorescence of the fluorene scaffold; Bioconjugation potential of the carbamate group. | Novel fluorescent probes for bioimaging and tracking of biomolecules. |
| 6.2 | Synthetic Intermediate | Versatile building block with optoelectronic properties and reactive handles. | New organic electronic materials (OLEDs, solar cells); Novel active pharmaceutical ingredients. |
| 6.3 | Derivative Synthesis | Multiple sites for chemical modification (ring, C9, carbamate). | Optimized molecules with tailored photophysical, electronic, or biological properties. |
| 6.4 | Combinatorial Chemistry | Rigid scaffold with diverse functionalization points. | Large chemical libraries for high-throughput screening to discover new bioactive compounds. |
| 6.5 | Environmental Fate | Classification as a PAH derivative. | Understanding of persistence, biodegradation pathways, and potential ecotoxicity. |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 9H-fluoren-9-one |
| Anthranilic acid |
| Benzoic acid |
| Carbazole |
| Catechol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
